Tautomerization Activation Barrier: 4,6-Dimethyl vs. Unsubstituted Pyrimidine-2-thione
The 4,6-dimethyl substitution on the pyrimidine ring measurably lowers the gas-phase activation barrier for thione–thiol tautomerization. The intramolecular four-center transition state (TS1) for tautomerization of 4,6-dimethylpyrimidinethiol (7) has a computed activation barrier of 33.64 kcal/mol, versus 34.84 kcal/mol for unsubstituted 2-pyrimidinethiol (1)—a reduction of 1.20 kcal/mol [1]. Furthermore, high-level composite methods (CBS-QB3, CBS-Q, CCD, CCSD(T), QCISD(T), MP2) predict the energy difference (Erel) between the thiol and thione tautomers of unsubstituted 2-pyrimidinethiol to fall in the narrow range of 7.23–7.87 kcal/mol; hybrid density functionals (B3LYP, B3P86, B3PW91, MPW1PW91) predict smaller Erel values for the 4,6-dimethyl analog, confirming that methyl substitution at positions 4 and 6 lowers the relative energy gap between tautomers, whereas a methyl group at position 5 has little effect [1].
| Evidence Dimension | Gas-phase tautomerization activation barrier (TS1) |
|---|---|
| Target Compound Data | 33.64 kcal/mol (4,6-dimethylpyrimidinethiol, compound 7) |
| Comparator Or Baseline | 34.84 kcal/mol (unsubstituted 2-pyrimidinethiol, compound 1); 34.42 kcal/mol (4-methyl-2-pyrimidinethiol, 3a); 34.02 kcal/mol (4-methyl-2-pyrimidinethiol, 3b); 35.16 kcal/mol (5-methyl-2-pyrimidinethiol, 5) |
| Quantified Difference | Δ = –1.20 kcal/mol vs. unsubstituted parent; –0.78 to –1.52 kcal/mol vs. mono-methyl analogs |
| Conditions | Restricted and unrestricted ab initio, DFT, CBS, coupled cluster, and QCI calculations; gas-phase |
Why This Matters
A lower tautomerization barrier means faster interconversion between thione and thiol forms, which directly impacts speciation in solution, metal-binding kinetics, and the compound's ability to engage in thiol–disulfide redox chemistry relevant to biological systems.
- [1] Freeman, F., et al. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. J. Phys. Chem. A 2008, 112 (7), 1643–1655. DOI: 10.1021/jp076545y. View Source
